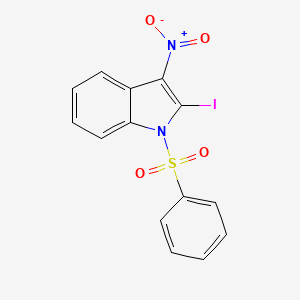

1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

927807-86-1 |

|---|---|

Molecular Formula |

C14H9IN2O4S |

Molecular Weight |

428.20 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-iodo-3-nitroindole |

InChI |

InChI=1S/C14H9IN2O4S/c15-14-13(17(18)19)11-8-4-5-9-12(11)16(14)22(20,21)10-6-2-1-3-7-10/h1-9H |

InChI Key |

HDQWVBORIQANLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically starts from an indole or substituted indole precursor, which undergoes:

- N-protection with a benzenesulfonyl group to stabilize the indole nitrogen and direct subsequent substitutions.

- Selective iodination at the C-2 position.

- Nitration at the C-3 position.

This sequence leverages the directing effects of the benzenesulfonyl group and the reactivity of the indole ring to achieve the desired substitution pattern.

N-Protection: Introduction of the Benzenesulfonyl Group

- The indole nitrogen is protected by reaction with benzenesulfonyl chloride under basic conditions, typically using a base such as triethylamine or pyridine.

- This protection is crucial as it prevents unwanted side reactions at the nitrogen and facilitates regioselective electrophilic substitution on the ring.

- The benzenesulfonyl group is favored because it is stable under various reaction conditions and can be removed under mild conditions if needed.

Selective Iodination at C-2 Position

- Directed ortho-metalation (DoM) is a common approach to introduce iodine selectively at the C-2 position of the N-benzenesulfonyl indole.

- The process involves lithiation at C-2 using a strong base such as n-butyllithium at low temperature, followed by quenching with iodine to afford 2-iodo-1-(benzenesulfonyl)indole.

- This method provides high regioselectivity and yield, avoiding polyhalogenation or substitution at other positions.

- Alternative iodination methods include electrophilic substitution using iodine sources under controlled conditions, but DoM remains the most reliable for C-2 iodination in the presence of the benzenesulfonyl group.

Nitration at C-3 Position

- Nitration of the indole ring is challenging due to the electron-rich nature of the ring and the potential for multiple substitution sites.

- The benzenesulfonyl protecting group directs nitration preferentially to the C-3 position.

- Mild nitrating agents such as nitric acid in acetic acid or mixed acid systems under controlled temperature are used to introduce the nitro group at C-3 without affecting the iodine substituent at C-2 or the sulfonyl group at N-1.

- Careful control of reaction time and temperature is essential to avoid over-nitration or decomposition.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Protection | Benzenesulfonyl chloride, base (e.g., Et3N) | Formation of N-(benzenesulfonyl)indole |

| 2 | Directed ortho-lithiation and iodination | n-BuLi, low temperature, then I2 | 2-Iodo-N-(benzenesulfonyl)indole |

| 3 | Electrophilic nitration | HNO3/AcOH or mixed acid, controlled temp | 1-(Benzenesulfonyl)-2-iodo-3-nitroindole |

Summary Table of Preparation Methods

Chemical Reactions Analysis

Cross-Coupling Reactions at the 2-Iodo Position

The iodine atom at position 2 serves as a versatile handle for transition metal-catalyzed cross-coupling reactions.

-

Suzuki–Miyaura Coupling : The 2-iodo group undergoes palladium-catalyzed coupling with arylboronic acids. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (80°C, 12 h) yields 2-aryl-substituted indoles .

-

Sonogashira Coupling : Alkynylation at position 2 occurs with terminal alkynes under Pd/Cu catalysis (e.g., 5 mol% PdCl₂(PPh₃)₂, 10 mol% CuI, NEt₃, 60°C) .

Table 1: Representative Cross-Coupling Reactions

Nucleophilic Aromatic Substitution at Position 3

The nitro group at position 3 activates the indole ring for nucleophilic substitution, particularly under basic conditions:

-

Cyanide Displacement : Treatment with KCN in DMSO at 100°C for 12 h replaces the nitro group with a cyano group, forming 3-cyano derivatives .

-

Reductive Functionalization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, enabling further derivatization (e.g., acylation or alkylation) .

Key Mechanistic Insight : The nitro group’s electron-withdrawing effect polarizes the aromatic ring, facilitating nucleophilic attack at position 3 .

Cycloaddition and Annulation Reactions

The nitro group directs regioselective cycloadditions:

-

(3+2) Annulation : Reaction with vinyl aziridines under Pd catalysis (Pd₂(dba)₃, chiral phosphine ligand) forms pyrroloindoline derivatives with high enantiocontrol (up to 95% ee) .

-

Barton-Zard Reaction : Conjugate addition of enolates (e.g., ethyl isocyanoacetate) generates fused indole-pyrrole systems .

Example :

Yield: 89%, dr >20:1, ee: 94% .

Base-Mediated Eliminations and Rearrangements

The benzenesulfonyl group enhances stability during base-mediated transformations:

-

Iodine Elimination : Treatment with DBN (1,5-diazabicyclo[4.3.0]non-5-ene) in DMSO induces dehydrohalogenation, forming indole-2,3-quinodimethane intermediates .

-

Cyclization : Intramolecular attack of nucleophiles (e.g., amines or alcohols) at the activated C3 position generates spirocyclic indoles .

Functional Group Interconversion

-

Nitro to Amine : Reduction with Zn/HCl converts the nitro group to an amine, enabling diazotization and Sandmeyer reactions to introduce halogens or other groups .

-

Sulfonyl Group Removal : Hydrolysis with NaOH/EtOH cleaves the benzenesulfonyl group, yielding NH-free indoles for further functionalization .

Electrophilic Substitution

Despite the electron-withdrawing substituents, electrophilic substitution occurs at position 4 or 5 under strong acid catalysis (e.g., HNO₃/H₂SO₄) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that indole derivatives, including 1-(benzenesulfonyl)-2-iodo-3-nitro-1H-indole, exhibit significant antimicrobial properties. Indoles are known to possess insecticidal, germicidal, and fungicidal activities. For instance, a study demonstrated that indole derivatives with a phenylsulfonyl group showed promising results against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Antidiabetic Properties

Compounds similar to this compound have been explored for their antidiabetic effects. The structural features of these compounds may contribute to their ability to lower blood sugar levels effectively. This potential has led to investigations into their use as therapeutic agents for managing diabetes .

Organic Synthesis

Synthesis of Indoles

The compound plays a crucial role in synthesizing complex indole derivatives through various reactions. It can be utilized in palladium-catalyzed coupling reactions, which are essential for constructing carbon-carbon and carbon-nitrogen bonds. Such methodologies are vital in creating diverse indole structures that serve as building blocks for pharmaceuticals .

Reactivity with Electron-Rich Species

Studies have shown that this compound reacts with electron-rich species, facilitating the formation of new compounds through electrophilic substitution reactions. This reactivity is valuable for developing novel materials and chemical intermediates .

Case Studies

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine and phenylsulfonyl groups can influence the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Table 2: Physical Properties of Selected Compounds

Biological Activity

1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Derived from the indole scaffold, this compound incorporates various functional groups that may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Indole Ring : A bicyclic structure containing a benzene ring fused to a pyrrole ring.

- Benzenesulfonyl Group : A sulfonyl group attached to a benzene ring, which can enhance solubility and biological activity.

- Iodine Atom : The presence of iodine may contribute to the compound's reactivity and interaction with biological targets.

- Nitro Group : Known for its electron-withdrawing properties, which can influence the compound's reactivity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | TBD | Induction of apoptosis |

| Similar Indole Derivative | H460 (lung cancer) | TBD | Cell cycle arrest |

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, potentially through inhibition of quorum sensing pathways.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | TBD | TBD |

| Staphylococcus aureus | TBD | TBD |

Quorum Sensing Inhibition

Quorum sensing (QS) is a critical process in bacterial communication that regulates virulence factors. Compounds similar to this compound have been studied for their ability to disrupt QS mechanisms in pathogens like Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence.

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several indole derivatives, including this compound, and evaluated their anticancer efficacy against breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth, with mechanisms involving apoptosis activation through caspase pathways.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against Pseudomonas aeruginosa. The study reported that this compound effectively reduced biofilm formation by interfering with QS signaling pathways. This suggests its potential use as an anti-biofilm agent in clinical settings.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. For example, benzenesulfonylation at the 1-position can be achieved using benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Iodination at the 2-position may employ N-iodosuccinimide (NIS) in acetic acid, while nitration at the 3-position can use fuming HNO₃ in H₂SO₄. Optimization includes controlling reaction temperatures (0–5°C for nitration to avoid over-oxidation) and purification via column chromatography (hexane/EtOAc gradients) . Yield improvements may involve catalytic additives like Lewis acids (e.g., FeCl₃) for sulfonylation or microwave-assisted synthesis to reduce side products.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and regioselectivity, with characteristic deshielding observed for nitro (δ 8.5–9.0 ppm) and iodo groups.

- X-ray crystallography : For unambiguous determination of molecular geometry and packing. SHELX software is widely used for refinement, leveraging high-resolution data to resolve electron density maps .

- IR spectroscopy : To identify functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹).

- HRMS : For molecular ion confirmation and isotopic patterns matching iodine .

Q. What safety precautions are necessary when handling this compound given its potential toxicity?

- Methodological Answer : The compound may exhibit acute oral toxicity (GHS Category 4). Use fume hoods for synthesis steps involving volatile reagents (e.g., HNO₃). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from light to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when different space groups are reported for similar sulfonylated indoles?

- Methodological Answer : Discrepancies in space group assignments (e.g., monoclinic vs. orthorhombic) may arise from twinning or poor data resolution. Use Mercury CSD’s Packing Similarity tool to compare intermolecular interactions and validate unit cell parameters. High-resolution datasets (≤ 0.8 Å) and SHELXL refinement with TWIN/BASF commands can correct for twinning artifacts. Cross-referencing with databases like the Cambridge Structural Database (CSD) ensures consistency .

Q. What computational methods are suitable for predicting the reactivity of the iodo and nitro substituents in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects. The nitro group’s electron-withdrawing nature reduces electron density at adjacent positions, directing electrophilic attacks to the 4- or 5-positions. Iodine’s polarizability facilitates cross-coupling (e.g., Suzuki-Miyaura). Molecular docking (AutoDock Vina) can predict binding affinities if the compound is tested against biological targets .

Q. How does the electronic effect of the benzenesulfonyl group influence the regioselectivity in subsequent substitution reactions?

- Methodological Answer : The benzenesulfonyl group acts as a strong electron-withdrawing group, directing electrophilic substitution to the 4- and 6-positions of the indole ring. This can be validated experimentally using competitive reactions (e.g., bromination with NBS) and computationally via electrostatic potential maps (Gaussian 09). Steric effects from the bulky sulfonyl group may further hinder reactivity at the 1-position .

Q. In pharmacological studies, what strategies can be employed to assess the compound’s interaction with biological targets such as tubulin or enzymes?

- Methodological Answer :

- In vitro tubulin polymerization assays : Monitor absorbance changes at 350 nm to evaluate inhibition/stabilization effects.

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition.

- Molecular dynamics simulations (GROMACS) : To study binding stability and residue-level interactions over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for nitro-substituted indoles?

- Methodological Answer : Variations may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Internal referencing (e.g., TMS) and standardized protocols (fixed 10 mg/mL concentration) improve reproducibility. Cross-checking with solid-state NMR or X-ray data resolves ambiguities in assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.